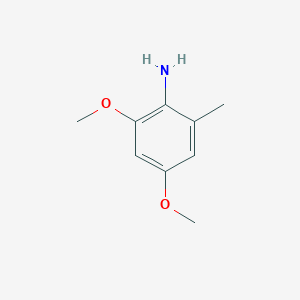

2,4-Dimethoxy-6-methylaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dimethoxy-6-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEYDEMQZZZVFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694556 | |

| Record name | 2,4-Dimethoxy-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102438-98-2 | |

| Record name | 2,4-Dimethoxy-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2,4 Dimethoxy 6 Methylaniline

Reductive Pathways for the Synthesis of 2,4-Dimethoxy-6-methylaniline

The most common and direct route to synthesizing aryl amines involves the reduction of the corresponding nitroarene. For this compound, the key precursor is 2,4-dimethoxy-6-methylnitrobenzene. This transformation from a nitro group (-NO₂) to an amino group (-NH₂) can be achieved through various reductive methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely employed industrial and laboratory method for the reduction of nitroarenes due to its high efficiency and clean work-up, typically yielding water as the only by-product. This process involves the use of gaseous hydrogen (H₂) in the presence of a metal catalyst.

The reaction is typically carried out in a solvent such as ethanol, ethyl acetate, or methanol. A variety of catalysts are effective, with Palladium on carbon (Pd/C) being a common choice for its high activity and selectivity. Other catalysts include Raney Nickel and Platinum(IV) oxide. The process often requires elevated pressure and temperature to proceed at an optimal rate. For instance, the hydrogenation of similar substrates like 2,4-dimethylnitrobenzene can be performed using a nickel catalyst at temperatures of 60-120°C and pressures of 1.0-2.5 MPa. google.com The catalyst loading, temperature, and hydrogen pressure are critical parameters that can be optimized to maximize yield and minimize reaction time. researchgate.net

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes

| Precursor Example | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dimethylnitrobenzene | Nickel | None (solvent-free) | 60-120 | 1.0-2.5 | High | google.com |

| 5-Nitro-1,3-dimethoxybenzene | Pd/C | Ethanol | Ambient | Atmospheric | >80% (typical) | |

| 2,6-Dimethylnitrobenzene | Iron Powder / HCl | Water | 100-105 | Atmospheric | High | chemicalbook.com |

This table presents data for analogous compounds to illustrate typical reaction conditions.

Chemical Reduction Techniques (e.g., Hydrazine-Mediated Reductions)

Chemical reduction offers an alternative to catalytic hydrogenation, avoiding the need for high-pressure equipment. A variety of reagents can effect the transformation of a nitro group to an amine.

Hydrazine (B178648) (N₂H₄), particularly in the form of hydrazine hydrate (B1144303) (N₂H₄·H₂O), is a powerful reducing agent for this purpose in a process known as catalytic transfer hydrogenation. d-nb.info The reaction is typically catalyzed by a metal salt, such as ferric chloride (FeCl₃), with activated carbon often used as a carrier. google.com In a procedure developed for the synthesis of the closely related 2,4-dimethoxyaniline (B45885), 2,4-dimethoxy nitrobenzene (B124822) is refluxed with hydrazine hydrate in ethanol, using ferric chloride as the catalyst and activated carbon as a support. This method reports high yields (over 96%) and purity (over 99.6%) with reaction times of 2-5 hours. google.com The mechanism involves the decomposition of hydrazine on the catalyst surface to generate reactive hydrogen species that reduce the nitro group. d-nb.info

Other classical chemical reduction methods include the use of metals in acidic media, such as iron in acetic acid or hydrochloric acid (Béchamp reduction), tin in hydrochloric acid, or zinc in various conditions. chemicalbook.comresearchgate.net

Table 2: Hydrazine-Mediated Reduction of 2,4-Dimethoxy Nitrobenzene

| Precursor | Reducing Agent | Catalyst / Support | Solvent | Temperature (°C) | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Dimethoxy nitrobenzene | Hydrazine Hydrate (80%) | FeCl₃ / Activated Carbon | Ethanol | 70-80 (Reflux) | >96% | >99.6% | google.com |

This table details the conditions for a closely related structural analog.

Aryl Amination Reactions Leading to this compound

Modern cross-coupling reactions provide powerful methods for forming carbon-nitrogen bonds, allowing for the direct amination of an aryl ring. These strategies would typically start with a 1-halo-2,4-dimethoxy-6-methylbenzene precursor.

Buchwald–Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. numberanalytics.comlibretexts.org This reaction is known for its broad substrate scope and tolerance of various functional groups. researchgate.net To synthesize this compound, a hypothetical pathway would involve the coupling of 1-bromo-2,4-dimethoxy-6-methylbenzene with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. numberanalytics.com The choice of ligand is crucial for the reaction's success. Bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or DavePhos are commonly used to promote the reaction, particularly with sterically hindered substrates. rsc.org A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. nih.gov

Table 3: Hypothetical Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Bromo-2,4-dimethoxy-6-methylbenzene | Ammonia / LiNH₂ | Pd₂(dba)₃ | XPhos / SPhos | NaOtBu | Toluene / Dioxane | 80-110 | rsc.orgnih.gov |

This table outlines a plausible, though not explicitly documented, reaction based on established principles.

Copper-Catalyzed Aminations

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann or Ullmann-Goldberg reactions, represent a classical and cost-effective alternative to palladium-based systems. organic-chemistry.orgnih.gov These reactions typically require an aryl iodide or bromide, a copper(I) catalyst (e.g., CuI), a base (e.g., K₃PO₄ or K₂CO₃), and often a ligand to facilitate the coupling.

The synthesis of a sterically hindered aniline (B41778) like this compound would likely require elevated temperatures (90-140°C) and the use of a ligand such as an oxalamide or a pyrrole-ol derivative to achieve good yields. nih.gov Recent advancements have enabled the coupling of sterically demanding primary and secondary amines with ortho-substituted aryl iodides. nih.gov For example, 2,6-dimethyl-iodobenzene has been successfully coupled with various amines using a CuI/pyrrole-ol ligand system in DMSO at 90°C. nih.gov

Methoxylation and Methylation Strategies for Aniline Precursors

An alternative synthetic approach involves the stepwise construction of the target molecule by adding the required functional groups (methoxy and methyl) to a simpler aromatic precursor. A logical pathway could start from commercially available 1,3-dimethoxybenzene (B93181).

A potential synthetic sequence is as follows:

Friedel-Crafts Alkylation: The 1,3-dimethoxybenzene ring is highly activated towards electrophilic aromatic substitution. A Friedel-Crafts alkylation using a methylating agent (e.g., methyl halide) and a Lewis acid catalyst could introduce the methyl group. The directing effect of the two methoxy (B1213986) groups would favor substitution at the C4 position, yielding 2,4-dimethoxytoluene (B1295152).

Nitration: The resulting 2,4-dimethoxytoluene can then be nitrated. The strong activating and ortho,para-directing effects of the two methoxy groups and the methyl group would direct the incoming nitro group to the C6 position, which is ortho to one methoxy group and para to the other. This step would produce 2,4-dimethoxy-6-methylnitrobenzene, the key intermediate mentioned in section 2.1. Nitration is often performed using a mixture of nitric acid and sulfuric acid at low temperatures.

Reduction: The final step is the reduction of the nitro group to an amine using one of the methods described previously, such as catalytic hydrogenation google.com or chemical reduction with hydrazine google.com, to yield the final product, this compound.

Another strategy could involve the N-methylation of a pre-existing aniline. For example, if 2,4-dimethoxyaniline were subjected to a directed ortho-methylation, this could also lead to the target compound, although achieving high regioselectivity in such a C-H activation/methylation step can be challenging.

Electrophilic Aromatic Substitution for Methoxy Group Introduction

While direct electrophilic methoxylation of an aromatic ring is not a standard transformation, the principles of electrophilic aromatic substitution are central to a logical synthesis of this compound. A plausible and common strategy involves introducing the final amino group via a nitro group precursor onto a pre-existing dimethoxymethylbenzene ring. This multi-step approach leverages the powerful directing effects of the methoxy and methyl substituents.

A feasible synthetic pathway begins with the commercially available precursor, orcinol (B57675) (3,5-dihydroxytoluene), and proceeds as follows:

Double Methylation of Orcinol: The first step is the conversion of the two hydroxyl groups of orcinol into methoxy groups. This can be achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. A patented method describes the methylation of orcinol using an alkali metal salt (e.g., potassium carbonate) and dimethyl sulfate in a cyclic ether solvent like tetrahydrofuran (B95107) (THF) at temperatures between 20-70°C to produce 1,3-dimethoxy-5-methylbenzene in high yield. google.com

Electrophilic Nitration: The core electrophilic substitution step is the nitration of 1,3-dimethoxy-5-methylbenzene. The starting material possesses three activating groups: two methoxy groups and one methyl group. All are ortho, para-directors. The positions ortho to the methyl group (C2, C6) are also ortho to a methoxy group, making them highly activated. The position para to the methyl group (C4) is also ortho to a methoxy group. The powerful activating and directing influence of the methoxy groups, which is stronger than that of the methyl group, will govern the position of nitration. Treatment with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, introduces a nitro group (–NO₂) onto the ring. chemguide.co.uk The reaction is typically performed at controlled temperatures (e.g., 0-10°C) to prevent over-nitration. The major product formed is 1,3-dimethoxy-5-methyl-2-nitrobenzene (B13089136) (or its equivalent isomer, 2,4-dimethoxy-6-methylnitrobenzene), as the C2 position is highly activated by both adjacent methoxy groups.

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amino group (–NH₂). This transformation converts 2,4-dimethoxy-6-methylnitrobenzene into the target molecule, this compound. While classic methods exist, greener catalytic approaches are now preferred, as detailed in section 2.4.

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, bypassing the statistical mixtures often produced by classical electrophilic substitution. wikipedia.orgsemanticscholar.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating the deprotonation of the adjacent ortho position. wikipedia.orgorganic-chemistry.orguwindsor.ca

Both the amino group (often in a protected form) and methoxy groups are effective DMGs. wikipedia.orgorganic-chemistry.org A potential DoM route to this compound could start from the readily available 2,4-dimethoxyaniline.

Protection of the Amine: The acidic proton of the primary amine in 2,4-dimethoxyaniline would be preferentially abstracted by the organolithium base. To prevent this and utilize the amine as a DMG, it must first be protected. Conversion to a bulky secondary amide, such as a pivalamide (B147659) (–NHCOt-Bu) or a carbamate, transforms the amino group into a powerful DMG.

Directed ortho-Lithiation: The protected 2,4-dimethoxyaniline possesses three directing groups. The DMGs direct the lithiation to available ortho positions. The C4-methoxy group directs to C3 and C5. The C2-methoxy group directs to C3. The protected amino group at C1 directs to the C6 position. The C6 position is doubly activated by being ortho to both the powerful amide/carbamate DMG and the C2-methoxy group. Therefore, treatment with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) at low temperatures (e.g., -78°C) is expected to selectively deprotonate the C6 position. harvard.edu

Electrophilic Quench and Deprotection: The resulting aryllithium intermediate is then quenched with a suitable methylating electrophile, such as methyl iodide (CH₃I), to introduce the methyl group at the C6 position. Subsequent removal of the protecting group (e.g., by acid or base hydrolysis) yields the final product, this compound.

This DoM strategy offers a highly regioselective pathway that precisely installs the methyl group at the desired C6 position, a task that can be challenging using conventional electrophilic substitution methods on the aniline ring itself.

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. The synthesis of this compound, particularly the reduction of the nitroaromatic intermediate (2,4-dimethoxy-6-methylnitrobenzene), is an area where green chemistry principles can be effectively applied.

The classical Béchamp reduction, which uses stoichiometric iron in acidic conditions, generates large quantities of iron oxide sludge and is environmentally unfavorable. nih.gov In contrast, catalytic methods offer higher efficiency, selectivity, and a significantly lower environmental footprint. acs.org Catalytic transfer hydrogenation is a particularly attractive green alternative. This method uses a stable hydrogen donor, such as formic acid, in place of gaseous hydrogen, along with a catalyst. rsc.orgorganic-chemistry.org

A variety of catalytic systems have been developed for the chemoselective reduction of nitroarenes. These often utilize earth-abundant and less toxic base metals in place of precious metals like palladium or platinum. nih.gov A Chinese patent specifically outlines a greener method for synthesizing 2,4-dimethoxyaniline by reducing 2,4-dimethoxy nitrobenzene with hydrazine hydrate, using ferric chloride as a catalyst and activated carbon as a carrier in ethanol. This method reports high yields (>96%) and purity (>99.6%), offering a more economical and environmentally friendly process. google.com

The table below summarizes and compares several modern catalytic systems applicable to the reduction of functionalized nitroarenes.

| Catalyst System | Hydrogen Source | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Cobalt oxide (Co₃O₄-NGr@C) | Formic Acid | Not specified | High chemoselectivity, tolerates a wide range of functional groups. | rsc.org |

| Iron-based catalyst | Formic Acid | Not specified | Base-free conditions, good to excellent yields for various substrates. | organic-chemistry.org |

| Manganese(II)-NNO pincer complex | Hydrosilanes (e.g., PhSiH₃) | Solvent-free | Sustainable base-metal catalyst, avoids gaseous H₂. | organic-chemistry.org |

| Pd/C | Ammonia Borane (AB) | Methanol | Extremely fast in continuous-flow systems, high hydrogen utilization efficiency. | rsc.org |

| FeCl₃ / Activated Carbon | Hydrazine Hydrate | Ethanol | High yield and purity reported for dimethoxynitrobenzene, economical. | google.com |

| Zinc dust / TPGS-750-M | Water | Water | Uses inexpensive zinc in water with nanomicelles at room temperature. | organic-chemistry.org |

Beyond the reduction step, other green approaches include the use of continuous-flow reactors, which can improve safety, efficiency, and scalability, as demonstrated for nitroarene hydrogenation with ammonia borane. rsc.org Furthermore, catalytic amination, where a phenolic hydroxyl group is directly converted to an amino group, represents a potential atom-economical route, though its application would require a different precursor, 2,6-dimethoxy-4-methylphenol. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 2,4 Dimethoxy 6 Methylaniline

Reactivity of the Amino Functionality in 2,4-Dimethoxy-6-methylaniline

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile and a base. However, its reactivity is significantly modulated by the electronic donation from the methoxy (B1213986) groups and the steric hindrance imposed by the ortho-methyl group.

The amino group of this compound can act as a nucleophile, attacking electrophilic centers. A pertinent example is the nucleophilic addition to carbonyl groups or their equivalents. In the case of α-azidoglycinates, which possess an electrophilic carbon atom, the aniline's amino group can initiate a nucleophilic attack.

The mechanism commences with the attack of the nitrogen lone pair on the electrophilic carbon of the α-azidoglycinate. This step forms a tetrahedral intermediate. The stability and formation rate of this intermediate are influenced by the steric environment. For this compound, the ortho-methyl group presents a significant steric barrier, which can hinder the approach of the nucleophilic nitrogen to the electrophilic center. rsc.orgnih.gov This steric hindrance can lead to slower reaction rates compared to less substituted anilines. nih.gov Subsequent proton transfer and potential rearrangement or cyclization steps would depend on the specific reactants and conditions, but the initial nucleophilic addition is often the rate-determining step, and it is particularly sensitive to steric crowding around the amino group. nih.gov

The reaction of primary aromatic amines with aldehydes or ketones to form imines, commonly known as Schiff bases, is a classic condensation reaction. wikipedia.org The mechanism involves a two-stage process: nucleophilic addition followed by dehydration. nih.gov

The first step is the nucleophilic attack of the amino group of this compound on the carbonyl carbon of an aldehyde or ketone. This forms a neutral tetrahedral intermediate called a carbinolamine. nih.govpeerj.com This step is generally reversible and can be catalyzed by acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. peerj.com The electronic-donating effects of the two methoxy groups and the methyl group increase the nucleophilicity of the amino group, favoring this initial attack.

In the second stage, the carbinolamine is dehydrated to form the imine. This elimination of water is typically the rate-determining step and is effectively acid-catalyzed. peerj.com While electronic effects from the substituents on the aniline (B41778) ring are favorable, steric hindrance from the ortho-methyl group can influence the reaction rate and the equilibrium position. academicjournals.orgresearchgate.net

| Amine Reactant | Carbonyl Reactant | Typical Conditions | Product Type |

|---|---|---|---|

| This compound | Benzaldehyde | Ethanol, Acid catalyst (e.g., Acetic Acid), Reflux | N-Benzylidene-2,4-dimethoxy-6-methylaniline |

| Aniline | Acetone | Acid catalyst | N-Isopropylideneaniline |

| p-Toluidine | Salicylaldehyde | Methanol, Room Temperature | 2-((p-tolylimino)methyl)phenol |

Primary aromatic amines like this compound undergo diazotization when treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C). chemicalnote.com This reaction converts the amino group into a diazonium salt, which is a valuable intermediate in organic synthesis.

The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. youtube.combyjus.com The aniline's nitrogen atom then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. Following a series of proton transfers and the elimination of a water molecule, the aryl diazonium ion is formed. youtube.combyjus.com

The resulting 2,4-dimethoxy-6-methyldiazonium salt is an electrophile and can undergo electrophilic aromatic substitution with an activated aromatic compound, a reaction known as azo coupling. wikipedia.org The coupling partner is typically an electron-rich species like a phenol (B47542) or another aniline. masterorganicchemistry.comlibretexts.org The diazonium ion attacks the para position of the activated ring, if available, to form a highly colored azo compound. libretexts.orglibretexts.org The electron-donating methoxy and methyl groups on the diazonium salt can slightly reduce its electrophilicity but also contribute to its stability at low temperatures.

| Diazonium Salt Precursor | Coupling Partner | pH Condition | Azo Dye Product Example |

|---|---|---|---|

| This compound | 2-Naphthol | Alkaline (pH > 7.5) | 1-((2,4-Dimethoxy-6-methylphenyl)diazenyl)naphthalen-2-ol |

| Aniline | Phenol | Alkaline (pH > 7.5) | 4-((4-Hydroxyphenyl)diazenyl)benzene |

| Sulfanilic acid | N,N-Dimethylaniline | Acidic (pH < 6) | Methyl Orange |

The nitrogen atom of this compound can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction is a type of nucleophilic substitution, typically following an Sₙ2 mechanism where the amine is the nucleophile.

The reaction involves the direct attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion. While the electronic properties of the methoxy and methyl groups enhance the nucleophilicity of the nitrogen, the steric hindrance caused by the ortho-methyl group significantly impedes the reaction. pharmacyfreak.com This steric effect raises the activation energy of the transition state, making the quaternization of this compound considerably slower than that of anilines lacking ortho substituents. nih.gov For the reaction to proceed to completion, forcing conditions such as higher temperatures or the use of more reactive alkylating agents (e.g., methyl iodide, methyl triflate) may be necessary.

Aromatic Ring Reactivity of this compound

The substituents on the benzene (B151609) ring profoundly influence its reactivity towards electrophiles. The amino, methoxy, and methyl groups are all activating, making the ring highly susceptible to electrophilic attack.

In electrophilic aromatic substitution (EAS), the existing substituents on the ring dictate the position of the incoming electrophile. msu.edu The -NH₂, -OCH₃, and -CH₃ groups are all classified as activating, ortho-, para-directors. askfilo.comlibretexts.orgstackexchange.com This means they increase the rate of reaction compared to benzene and direct the electrophile to the positions ortho and para to themselves.

In this compound, the available positions for substitution are C3 and C5. The directing effects of the substituents must be analyzed collectively:

-NH₂ group (at C1): Strongly activating, directs ortho (to C6, occupied) and para (to C4, occupied).

-OCH₃ group (at C2): Strongly activating, directs ortho (to C1 and C3) and para (to C5).

-OCH₃ group (at C4): Strongly activating, directs ortho (to C3 and C5).

-CH₃ group (at C6): Weakly activating, directs ortho (to C1, occupied) and para (to C4, occupied).

The directing influences of the substituents are reinforcing, strongly favoring substitution at the C3 and C5 positions. fiveable.meucalgary.ca The -OCH₃ groups at C2 and C4 both direct incoming electrophiles to C3 and C5. The most powerful activating group generally governs the regioselectivity. libretexts.orgmasterorganicchemistry.com In this molecule, the amino group is the strongest activator, followed by the methoxy groups. Since their primary directing positions are already occupied, the strong activating effects are relayed through the ring, making the remaining C3 and C5 positions highly nucleophilic.

Between C3 and C5, steric hindrance can play a deciding role. The C5 position is sterically less hindered than the C3 position, which is flanked by a methoxy group (C2) and another methoxy group (C4). Therefore, electrophilic attack is generally expected to occur preferentially at the C5 position. masterorganicchemistry.comyoutube.com

| EAS Reaction | Electrophile (E⁺) | Predicted Major Product | Key Directing Groups |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 2,4-Dimethoxy-6-methyl-5-nitroaniline | -OCH₃ (at C4), -OCH₃ (at C2) |

| Bromination (Br₂/FeBr₃) | Br⁺ | 5-Bromo-2,4-dimethoxy-6-methylaniline | -OCH₃ (at C4), -OCH₃ (at C2) |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | 1-(5-Amino-2,4-dimethoxy-3-methylphenyl)ethan-1-one | -OCH₃ (at C4), -OCH₃ (at C2) |

Note: Friedel-Crafts reactions can be complex with strongly activated rings like anilines, as the amino group can coordinate with the Lewis acid catalyst, deactivating the ring. Protection of the amino group (e.g., as an amide) is often necessary.

Metalation and Subsequent Electrophilic Quenching

The regioselectivity of metalation of this compound is primarily governed by the directing effects of its substituents. The amino and methoxy groups are known as directed metalation groups (DMGs), which facilitate the deprotonation of a nearby carbon atom by a strong base, typically an organolithium reagent. The lone pairs of electrons on the nitrogen and oxygen atoms of these groups coordinate to the lithium ion, delivering the base to a specific ortho position.

In the case of this compound, the amino group is generally a stronger DMG than the methoxy group. Therefore, deprotonation is expected to occur at the position ortho to the amino group. However, the presence of a methyl group at one of the ortho positions (C6) sterically hinders access to that site. Consequently, lithiation is most likely to occur at the C5 position, which is ortho to the C4-methoxy group and meta to the C2-methoxy and C6-methyl groups. The C3 position, being ortho to both the C2-methoxy and C4-methoxy groups, is also a potential site for metalation, but the directing effect of the amino group is generally stronger.

The resulting aryllithium intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups onto the aromatic ring. This process, known as electrophilic quenching, is a versatile method for the synthesis of highly substituted anilines. The general mechanism involves the attack of the carbanion on the electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Table 1: Predicted Products of Electrophilic Quenching of Lithiated this compound

| Electrophile (E+) | Reagent | Predicted Product (at C5) |

| D+ | D₂O | 5-Deuterio-2,4-dimethoxy-6-methylaniline |

| CH₃+ | CH₃I | 2,4-Dimethoxy-5,6-dimethylaniline |

| (CH₃)₃Si+ | (CH₃)₃SiCl | 5-(Trimethylsilyl)-2,4-dimethoxy-6-methylaniline |

| CHO+ | DMF | 5-Formyl-2,4-dimethoxy-6-methylaniline |

| COOH+ | CO₂ then H₃O+ | 5-Carboxy-2,4-dimethoxy-6-methylaniline |

This table is illustrative and based on the general reactivity of aryllithium compounds.

Oxidative Coupling Reactions

The electron-rich nature of this compound makes it susceptible to oxidative coupling reactions. These reactions can lead to the formation of either N-N coupled products (azo compounds) or C-C coupled products (biaryls), depending on the reaction conditions and the oxidant used.

The mechanism of oxidative coupling of anilines often proceeds through a single-electron transfer (SET) from the aniline to the oxidant, generating a radical cation. This radical cation can then undergo further reactions. For the formation of azo compounds, two aniline radical cations can dimerize, or a radical cation can react with a neutral aniline molecule. Subsequent oxidation and deprotonation steps lead to the formation of the stable azo bridge (-N=N-). nih.gov

For the formation of biaryls, the radical cation can undergo coupling at the aromatic ring. The position of coupling is influenced by the distribution of the positive charge and the unpaired electron in the radical cation, as well as steric factors. In the case of this compound, the radical cation is stabilized by the electron-donating methoxy and amino groups. Coupling is likely to occur at the positions with the highest spin density, which are typically para to the activating groups. However, the presence of substituents will direct the coupling to the available unsubstituted positions.

Table 2: Representative Yields of Oxidative Coupling of Substituted Anilines to Azo Compounds

| Aniline Derivative | Oxidant | Catalyst | Yield (%) | Reference |

| 4-Bromoaniline | Diaziridinone | CuBr | 91 | nih.gov |

| 4-Methoxyaniline | O₂ | MnO₂ | 85 | rsc.org |

| Aniline | O₂ | CuCo₂O₄ | 98 | |

| N-methylaniline | Diaziridinone | CuBr | 99 (Hydrazine) | nih.gov |

This table presents data for analogous compounds to illustrate the general outcomes of oxidative coupling reactions.

Transformations Involving the Methoxy and Methyl Groups

Demethylation Pathways

The methoxy groups of this compound can be cleaved to reveal the corresponding phenols. This demethylation is typically achieved using strong acids, Lewis acids, or nucleophilic reagents. The mechanism of demethylation depends on the reagent used.

With strong protic acids like HBr or HI, the mechanism involves the protonation of the methoxy oxygen, followed by a nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. The choice of acid and reaction conditions can sometimes allow for selective demethylation of one methoxy group over another, often influenced by steric hindrance or electronic effects.

Lewis acids, such as BBr₃ or AlCl₃, are also effective demethylating agents. The Lewis acid coordinates to the oxygen atom of the methoxy group, making the methyl group more electrophilic and susceptible to nucleophilic attack by the bromide or chloride ion.

Nucleophilic demethylation can be achieved using strong nucleophiles like thiolates (e.g., sodium ethanethiolate) in a polar aprotic solvent. The thiolate anion directly attacks the methyl group in an Sₙ2 displacement, cleaving the methyl-oxygen bond.

Table 3: Comparison of Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanistic Pathway | Selectivity |

| HBr | Acetic acid, reflux | Sₙ2 on protonated ether | Often non-selective |

| BBr₃ | CH₂Cl₂, low temperature | Lewis acid-assisted Sₙ2 | Can be selective |

| AlCl₃ | CH₂Cl₂, room temperature | Lewis acid-assisted Sₙ2 | Often regioselective |

| NaSEt | DMF, heat | Sₙ2 | Can be selective |

This table provides a general comparison of common demethylation reagents.

Side-Chain Functionalization at the Methyl Group (e.g., Benzylic Oxidation)

The methyl group at the C6 position is a benzylic carbon and is therefore activated towards oxidation. Benzylic oxidation typically proceeds through a radical mechanism. The reaction is initiated by the abstraction of a hydrogen atom from the methyl group by an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). This forms a resonance-stabilized benzylic radical.

The benzylic radical can then react with the oxidant to form an intermediate, which is further oxidized to a carboxylic acid. The stability of the benzylic radical is a key factor in the facility of this reaction. The reaction conditions can be controlled to achieve different levels of oxidation, potentially leading to the formation of an aldehyde or a carboxylic acid. For instance, milder oxidizing agents or specific reaction conditions might allow for the isolation of the corresponding aldehyde.

Table 4: Examples of Benzylic Oxidation of Alkylarenes

| Substrate | Oxidant | Product | Yield (%) |

| Toluene | KMnO₄, H₂O, heat | Benzoic acid | High |

| Ethylbenzene | K₂Cr₂O₇, H₂SO₄ | Benzoic acid | High |

| 4-Nitrotoluene | Na₂Cr₂O₇, H₂SO₄ | 4-Nitrobenzoic acid | 82-86 |

| p-Xylene | Air, Co-Mn catalyst | Terephthalic acid | High |

This table showcases common examples of benzylic oxidation on related substrates.

Single-Electron Transfer Mechanisms in Related Dimethoxy-Substituted Systems

Single-electron transfer (SET) is a fundamental mechanistic step in many reactions of electron-rich aromatic compounds like this compound. The ease with which an electron can be removed from the molecule is quantified by its oxidation potential. The presence of multiple electron-donating groups, such as the amino and methoxy groups, significantly lowers the oxidation potential, making the molecule more susceptible to oxidation via SET.

Upon one-electron oxidation, a radical cation is formed. The stability and subsequent reactivity of this radical cation are crucial in determining the final product of the reaction. As discussed in the context of oxidative coupling, this radical cation can dimerize or react with other nucleophiles. The distribution of spin and charge in the radical cation, which can be predicted by computational methods, dictates the regioselectivity of these follow-up reactions. The study of the electrochemical behavior of dimethoxy-substituted anilines through techniques like cyclic voltammetry can provide valuable information about their redox properties and the stability of the corresponding radical cations. rsc.org

Table 5: Electrochemical Oxidation Potentials of Substituted Anilines

| Compound | Oxidation Potential (Epa vs. Ag/AgCl) |

| Aniline | ~0.9 V |

| 4-Methoxyaniline | ~0.7 V |

| 2,6-Dimethoxyaniline | ~0.6 V |

| 4-Nitroaniline | ~1.1 V |

Data adapted from electrochemical studies of substituted anilines and are approximate values to illustrate electronic effects. rsc.org

Advanced Applications of 2,4 Dimethoxy 6 Methylaniline As a Building Block and Precursor

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structural framework of 2,4-Dimethoxy-6-methylaniline provides a key starting point for constructing various nitrogen-containing ring systems.

Quinazolines are a class of bicyclic aromatic heterocycles composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. They are prevalent in numerous biologically active compounds. While direct synthesis examples starting from this compound are not extensively detailed in readily available literature, its potential as a precursor is evident from established synthetic routes for analogous structures.

General synthetic strategies for quinazolines often involve the cyclocondensation of anthranilic acid derivatives or 2-aminoaryl ketones with a one-carbon source. It is plausible that this compound could be transformed into a suitable intermediate, such as a 2-aminobenzophenone (B122507) or a 2-aminobenzaldehyde (B1207257) derivative, which could then undergo cyclization to form a highly substituted quinazoline (B50416) core. The methoxy (B1213986) and methyl groups on the aniline (B41778) ring would ultimately be incorporated into the benzene portion of the quinazoline skeleton, providing specific substitution patterns that are valuable for tuning the molecule's biological activity. For instance, many quinazoline-based enzyme inhibitors feature dimethoxy substitution patterns on the benzene ring, which can enhance binding affinity. thermofisher.comnih.gov

Pyridines and pyrimidines are fundamental six-membered nitrogen-containing heterocycles that form the core of countless pharmaceuticals and functional materials. The synthesis of highly substituted pyridine (B92270) and pyrimidine rings can be achieved through various condensation and cycloaddition reactions.

Although specific protocols employing this compound are not prominently documented, its structure is amenable to classic synthetic methodologies. For instance, in pyridine synthesis, a variation of the Hantzsch reaction or other multicomponent reactions could potentially utilize an enamine or enaminone derived from this compound to construct the pyridine ring. organic-chemistry.orgnih.gov

For pyrimidine synthesis, a common route involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea (B33335) derivative. This compound could be converted into a corresponding guanidine (B92328) or urea, which would then serve as the N-C-N fragment required for the formation of the pyrimidine ring. The substituents from the original aniline would confer specific electronic and steric properties to the final pyrimidine product. mdpi.com

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, found in neurotransmitters, alkaloids, and numerous synthetic drugs. The Fischer indole synthesis is a powerful and classic method for creating indoles, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.orgresearchgate.net

To be used in a Fischer indole synthesis, this compound would first need to be converted into its corresponding hydrazine (B178648) derivative, (2,4-Dimethoxy-6-methylphenyl)hydrazine. This hydrazine could then be reacted with various carbonyl compounds to yield indoles with specific substitution patterns. The reaction mechanism involves the formation of a phenylhydrazone, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849). wikipedia.orgnih.gov The presence of methoxy groups on the phenylhydrazine can influence the regioselectivity of the cyclization step. nih.gov This route would produce indoles bearing methoxy and methyl groups on the benzene ring portion of the indole, which are useful for modulating the pharmacological properties of the molecule.

Utilization in the Synthesis of Advanced Materials

Beyond its role in synthesizing discrete heterocyclic molecules, this compound is a valuable precursor for creating larger, functional materials such as dyes, pigments, and polymers.

Aromatic amines are fundamental building blocks for a vast array of synthetic dyes, particularly azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. They are synthesized via a diazotization reaction of a primary aromatic amine, followed by coupling with an electron-rich coupling component.

This compound, as a primary aromatic amine, is a suitable candidate for the diazotization step. The resulting diazonium salt would be highly reactive and could be coupled with various phenols, anilines, or other activated aromatic compounds to produce a wide range of azo dyes. The color of the resulting dye is determined by the extended π-conjugated system of the entire molecule, and the specific substituents on the aromatic rings play a crucial role in tuning the hue, intensity, and fastness properties of the dye. The electron-donating methoxy and methyl groups of the this compound moiety would generally be expected to have a bathochromic (deepening of color) effect. While 2,4-dimethoxyaniline (B45885) is noted as a dyestuff intermediate, specific examples for the 6-methyl derivative are less common but follow the same chemical principles. google.com

Tröger's base is a chiral, V-shaped molecule with a rigid bridged bicyclic diamine structure. This unique three-dimensional architecture makes it an important building block in supramolecular chemistry, molecular recognition, and the synthesis of microporous polymers. rsc.org The synthesis of Tröger's base and its analogues is typically achieved by the acid-catalyzed condensation of a substituted aniline with a formaldehyde (B43269) source, such as dimethoxymethane (B151124) (DMM). researchgate.net

This compound can serve as the aniline monomer in this reaction. The condensation reaction proceeds by mixing the aniline derivative with DMM in a strong acid, commonly trifluoroacetic acid (TFA), which acts as both a catalyst and a solvent. rsc.org This method is highly effective for a variety of substituted anilines, affording the corresponding Tröger's base analogues in good to excellent yields. The resulting Tröger's base analogue derived from this compound would possess a well-defined, rigid structure with methoxy and methyl groups decorating the aromatic wings of the molecule. These polymers often exhibit intrinsic microporosity, making them suitable for applications in gas separation and storage. rsc.org

| Aniline Derivative | Methylene Source | Acid/Solvent | Yield (%) |

|---|---|---|---|

| m-Anisidine | Dimethoxymethane (DMM) | Trifluoroacetic Acid (TFA) | 87.33 |

| 2-Methoxy-5-methylaniline | Dimethoxymethane (DMM) | Trifluoroacetic Acid (TFA) | 99.43 |

| General Substituted Aniline | Dimethoxymethane (DMM) | Trifluoroacetic Acid (TFA) | 62-99 researchgate.net |

| This compound (Predicted) | Dimethoxymethane (DMM) | Trifluoroacetic Acid (TFA) | High (Predicted) |

Building Block for Supramolecular Architectures

The construction of intricate supramolecular architectures through self-assembly processes is a rapidly advancing field in chemistry, with applications in materials science, sensing, and catalysis. The design of molecular building blocks with specific functionalities and directional interaction capabilities is central to the successful formation of these complex structures. Aromatic molecules are often employed as key components in supramolecular assembly due to their rigid nature and the potential for π-π stacking interactions.

Precursor for Ligands in Transition Metal Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and homogeneous catalysis, often serving as alternatives to traditional phosphine (B1218219) ligands. Their strong σ-donating properties and the ability to form stable bonds with transition metals have led to their widespread use in a variety of catalytic transformations. The synthesis of NHC ligands frequently involves the use of aniline derivatives as precursors.

While direct synthesis of NHC ligands from this compound is not extensively documented in the literature, the general synthetic routes to NHCs often start from substituted anilines. A common pathway involves the condensation of two equivalents of an aniline with glyoxal (B1671930) to form a diimine, which is then cyclized to form the imidazolium (B1220033) salt, the direct precursor to the NHC. The nature of the substituents on the aniline ring plays a crucial role in tuning the steric and electronic properties of the resulting NHC ligand, which in turn influences the activity and selectivity of the metal catalyst.

The following table outlines a generalized synthetic approach to NHC precursors from aniline derivatives:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Diimine Formation | Aniline derivative (2 equiv.), Glyoxal (1 equiv.), Acid catalyst (e.g., formic acid), Solvent (e.g., methanol), Room temperature | N,N'-diaryl-1,2-diimine |

| 2 | Imidazolium Salt Formation | Diimine, Paraformaldehyde, HCl or other acid, Solvent (e.g., THF or toluene), Heating | 1,3-Diaryl-imidazolium salt |

| 3 | NHC Formation | Imidazolium salt, Strong base (e.g., NaH, KHMDS), Anhydrous solvent (e.g., THF), Inert atmosphere | Free N-Heterocyclic Carbene |

This table represents a general synthetic scheme for NHC precursors from aniline derivatives. The specific conditions may vary depending on the substituents on the aniline.

The steric bulk and electron-donating or -withdrawing nature of the substituents on the aryl rings of the NHC are critical for its performance. The methoxy and methyl groups in this compound would be expected to impart specific electronic and steric characteristics to a hypothetical NHC ligand derived from it.

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. uni-muenchen.de A wide variety of chiral ligands have been developed, with many being derived from readily available chiral starting materials or through enantioselective synthesis. rsc.orgnih.gov

Aniline derivatives can be incorporated into the structure of chiral ligands to modulate their steric and electronic properties. However, there is a lack of specific examples in the scientific literature describing the use of this compound for the synthesis of chiral ligands for asymmetric catalysis. The synthesis of chiral ligands often involves the use of chiral backbones or the introduction of stereogenic centers through asymmetric reactions. While substituted anilines can be part of the final ligand structure, the chirality is typically introduced from another component of the synthesis.

The general strategies for the synthesis of chiral ligands often fall into several categories:

Modification of natural products: Utilizing the inherent chirality of natural products like amino acids, terpenes, or alkaloids.

Resolution of racemates: Separating a racemic mixture of a chiral compound into its individual enantiomers.

Asymmetric synthesis: Employing a chiral catalyst or auxiliary to induce stereoselectivity in a chemical reaction. uni-muenchen.de

The design of effective chiral ligands is a complex task that requires careful consideration of the ligand's geometry, steric hindrance, and electronic effects to create a chiral environment around the metal center that can effectively differentiate between the two enantiomeric transition states of a reaction. nih.gov

Aniline and its derivatives are versatile building blocks for a wide range of ligands used in organometallic chemistry. These ligands can coordinate to metal centers through the nitrogen atom, and the substituents on the aromatic ring can be used to fine-tune the steric and electronic environment of the metal. Organometallic compounds, which contain direct bonds between carbon and metal atoms, are crucial as catalysts and reagents in many chemical reactions.

While specific organometallic complexes derived directly from this compound are not widely reported, the broader class of aniline-derived ligands is extensively used. For instance, anilines can be used to synthesize Schiff base ligands through condensation with aldehydes or ketones. These ligands can then form stable complexes with a variety of transition metals.

The steric hindrance provided by the methyl group at the 6-position and the electronic influence of the two methoxy groups in this compound would likely impact the coordination chemistry of any ligands derived from it. The electron-donating nature of the methoxy groups would increase the electron density on the nitrogen atom, potentially leading to stronger coordination to metal centers.

The following table provides examples of common types of aniline-derived ligands and their applications in organometallic chemistry:

| Ligand Type | General Structure | Metal Examples | Applications |

| Schiff Base | R-N=CH-Ar' | Cu, Ni, Co, Zn | Catalysis, Sensing, Materials Science |

| N-Heterocyclic Carbene (NHC) | (See section 4.3.1) | Ru, Pd, Rh, Au | Cross-coupling reactions, Metathesis |

| Amidinate | [RC(NR')2]- | Li, Mg, Ti, Zr | Polymerization, Catalysis |

| Pincer Ligands | Ligands with a central coordinating atom and two flanking donor arms | Pd, Pt, Ru, Ir | C-H activation, Dehydrogenation |

This table illustrates the diversity of ligands that can be synthesized from aniline precursors and their broad utility in organometallic chemistry.

Contributions to Complex Organic Synthesis (e.g., Natural Product and Medicinal Chemistry Intermediates)

The synthesis of complex organic molecules, such as natural products and medicinally active compounds, often relies on the use of well-defined building blocks and intermediates. nih.govbeilstein-journals.org Substituted anilines are valuable precursors in this regard, as the aniline moiety is present in a wide range of biologically active molecules and can be readily transformed into other functional groups.

While there is a lack of specific, prominent examples in the literature of this compound being a key intermediate in the total synthesis of a major natural product or a widely used pharmaceutical, its structural motifs are relevant to medicinal chemistry. For instance, dimethoxy-anilino quinoline (B57606) derivatives have been synthesized and investigated as potent c-Met inhibitors, which are of interest in cancer therapy. nih.gov The synthesis of these compounds often involves the coupling of a substituted aniline with a quinoline core. nih.gov

The general utility of aniline derivatives in complex synthesis is well-established. They can undergo a variety of transformations, including:

Diazotization followed by Sandmeyer or related reactions: to introduce a wide range of substituents onto the aromatic ring.

N-alkylation and N-acylation: to build more complex amide and amine structures.

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination): to form C-N bonds.

The specific substitution pattern of this compound could make it a useful intermediate for the synthesis of highly functionalized aromatic compounds. The methoxy groups can be cleaved to reveal phenols, which can then be further functionalized, and the methyl group provides steric bulk that can influence the conformation of larger molecules. The anticipation of natural product structures through synthesis is a strategy that can lead to the creation of novel compounds that are later discovered in nature. nih.gov

Computational and Theoretical Investigations of 2,4 Dimethoxy 6 Methylaniline

Electronic Structure and Molecular Orbital Analysis

The electronic structure of an aniline (B41778) derivative is fundamentally influenced by the interplay of the electron-donating amino group and the substituent effects of the methoxy (B1213986) and methyl groups on the aromatic ring. Density Functional Theory (DFT) is a commonly employed method to investigate these properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For substituted anilines, electron-donating groups like methoxy and methyl groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, these groups have a smaller effect on the LUMO energy. This generally leads to a smaller HOMO-LUMO gap compared to unsubstituted aniline, suggesting increased reactivity.

Table 1: Calculated Electronic Properties of a Substituted Aniline (Illustrative Example)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -0.8 eV | Represents the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | A smaller gap suggests higher reactivity. |

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For 2,4-dimethoxy-6-methylaniline, the MEP would show regions of negative potential (electron-rich) around the nitrogen atom of the amino group and the oxygen atoms of the methoxy groups, indicating likely sites for electrophilic attack. The aromatic ring would exhibit varying degrees of electron density due to the combined effects of the substituents.

Conformational Analysis and Stereochemistry

The presence of bulky substituents ortho to the amino group, such as the methyl group in this compound, can lead to steric hindrance. This steric strain can influence the planarity of the amino group with respect to the benzene (B151609) ring and affect the rotational barriers of the methoxy groups.

Computational methods can be used to perform a conformational search to identify the most stable geometric arrangements of the molecule. By calculating the potential energy surface as a function of key dihedral angles (e.g., the C-C-N-H torsion angle and the C-C-O-C torsion angles of the methoxy groups), the global minimum energy conformation and other low-energy conformers can be determined.

For this compound, it is expected that the preferred conformation would involve a pyramidalized nitrogen atom in the amino group and specific orientations of the methoxy groups to minimize steric clashes with the adjacent methyl and amino groups. The degree of pyramidalization at the nitrogen atom is a key factor in determining the extent of lone pair delocalization into the aromatic π-system.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, theoretical calculations can provide valuable insights.

By locating the transition state structures and calculating their energies, the activation energy for a given reaction step can be determined. This allows for the prediction of reaction rates and the identification of the rate-determining step. For instance, in an electrophilic substitution reaction, calculations could be used to compare the activation energies for attack at the different available positions on the aromatic ring, thereby predicting the regioselectivity of the reaction.

The Bamberger rearrangement of N-phenylhydroxylamines to aminophenols is an example of a reaction where DFT calculations have been used to investigate the mechanism, including the structures and energies of intermediates and transition states. rsc.org Similar approaches could be applied to understand the reactivity of this compound in various chemical transformations.

Prediction of Spectroscopic Signatures for Mechanistic Studies

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and aid in mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment. DFT calculations can provide theoretical predictions of these chemical shifts. For this compound, these calculations would be sensitive to the conformational arrangement of the methoxy and methyl groups. By comparing the calculated NMR spectra for different possible isomers or conformers with the experimental spectrum, the correct structure can be confidently assigned.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4-Dimethoxyaniline (B45885) (as an analogue)

| Carbon Atom | Experimental Shift (ppm) nih.gov |

|---|---|

| C1 | 139.1 |

| C2 | 152.0 |

| C3 | 99.8 |

| C4 | 148.8 |

| C5 | 111.4 |

| C6 | 114.7 |

| OCH₃ (C2) | 55.6 |

Note: The numbering corresponds to the standard IUPAC nomenclature for 2,4-dimethoxyaniline.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. Quantum chemical calculations can compute these vibrational modes and their corresponding intensities. This information can be used to assign the peaks in an experimental IR spectrum to specific molecular motions, such as N-H stretching of the amino group or C-O stretching of the methoxy groups.

Molecular Docking and Interaction Studies (when applied to understanding reactivity/binding in a chemical context, not biological efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a chemical context, this can be used to understand the interaction of this compound with a catalyst or another reactant.

For example, in a metal-catalyzed cross-coupling reaction, docking studies could be employed to model the binding of the aniline derivative to the metal center of the catalyst. These studies can reveal key intermolecular interactions, such as coordination bonds, hydrogen bonds, and van der Waals forces, that stabilize the reactant-catalyst complex. By understanding these interactions, the role of the catalyst in activating the substrate and facilitating the reaction can be better understood. The binding energy calculated from docking simulations can provide a qualitative measure of the affinity of the substrate for the catalyst.

Advanced Spectroscopic Techniques for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the unambiguous identification of molecular structures and the characterization of transient species like reaction intermediates.

In reactions involving 2,4-Dimethoxy-6-methylaniline, such as electrophilic substitution, oxidation, or N-alkylation, NMR is crucial for identifying fleeting intermediates. For instance, in methylation reactions of similar N-methylanilines, ¹H NMR has been used to monitor the conversion of the starting material to the N,N-dimethylated product over time mpg.de. By acquiring spectra at various reaction intervals, it is possible to observe the appearance of new signals corresponding to intermediates and the disappearance of reactant signals. This allows for a detailed mechanistic investigation. While specific experimental spectra for this compound are not readily published, its expected chemical shifts can be predicted based on established principles and data from analogous compounds rsc.orgillinois.eduepfl.ch.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects on a benzene (B151609) ring.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Description |

| H3/H5 | ¹H | 6.2 - 6.4 | Aromatic protons, influenced by ortho/para directing methoxy (B1213986) and amino groups. |

| NH₂ | ¹H | 3.5 - 4.5 (broad singlet) | Amine protons; shift is solvent-dependent and may exchange with D₂O. |

| OCH₃ (C2/C4) | ¹H | 3.7 - 3.9 (singlet) | Protons of the two methoxy groups. |

| CH₃ (C6) | ¹H | 2.1 - 2.3 (singlet) | Protons of the methyl group. |

| C1 | ¹³C | 145 - 150 | Aromatic carbon attached to the amino group. |

| C2/C4 | ¹³C | 150 - 158 | Aromatic carbons attached to the methoxy groups. |

| C6 | ¹³C | 120 - 125 | Aromatic carbon attached to the methyl group. |

| C3/C5 | ¹³C | 95 - 105 | Aromatic carbons influenced by ortho/para electron donation. |

| OCH₃ | ¹³C | 55 - 60 | Carbons of the methoxy groups. |

| CH₃ | ¹³C | 18 - 22 | Carbon of the methyl group. |

Advanced Mass Spectrometry (MS) for Complex Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Advanced MS methods, particularly when coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), are essential for analyzing complex mixtures, identifying unknown products, and elucidating fragmentation pathways that help confirm molecular structures d-nb.info.

For a compound like this compound, electron impact (EI) ionization would likely lead to a strong molecular ion peak (M⁺) due to the stability of the aromatic ring libretexts.org. The subsequent fragmentation pattern provides a structural fingerprint. Common fragmentation modes for aromatic amines include the loss of a hydrogen atom (M-1) and cleavage of the C-N bond miamioh.edu. For this specific molecule, characteristic losses would also include a methyl radical (•CH₃, M-15) from a methoxy or the ring's methyl group, or the loss of formaldehyde (B43269) (CH₂O, M-30) from a methoxy group.

In studies of aniline (B41778) electropolymerization, online electrochemistry coupled with electrospray mass spectrometry (EC/ES-MS) has successfully identified soluble oligomeric products, including dimers and trimers, providing insight into the growth mechanism acs.orgacs.org. This demonstrates the capability of MS to characterize complex product mixtures resulting from reactions of aniline derivatives.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (C₉H₁₃NO₂) Molecular Weight = 167.21 g/mol

| m/z Value | Proposed Fragment | Description of Loss |

| 167 | [C₉H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 152 | [C₈H₁₀NO₂]⁺ | Loss of a methyl radical (•CH₃) |

| 137 | [C₈H₁₁NO]⁺ | Loss of formaldehyde (CH₂O) |

| 136 | [C₈H₁₀NO]⁺ | Loss of a methoxy radical (•OCH₃) |

| 122 | [C₇H₈NO]⁺ | Loss of •CH₃ followed by loss of CH₂O |

| 94 | [C₆H₈N]⁺ | Loss of two methoxy groups |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule mdpi.comamericanpharmaceuticalreview.com. These techniques provide information about the functional groups present, bonding arrangements, and molecular symmetry. They are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa nih.gov.

For this compound, FT-IR and Raman spectra would reveal characteristic vibrations for the amine (N-H), methoxy (C-O), methyl (C-H), and aromatic ring (C=C, C-H) functional groups. Detailed vibrational studies on related molecules, such as 2-bromo-4-methylaniline, have used computational methods (like Density Functional Theory, DFT) to assign specific experimental bands to particular vibrational modes nih.gov. These studies provide a reliable basis for interpreting the spectrum of this compound. For instance, the N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region, while C-H stretching of the methyl and methoxy groups would appear around 2900-3000 cm⁻¹ scialert.net.

Table 3: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on data from analogous substituted anilines. nih.govmaterialsciencejournal.org

| Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected FT-Raman Range (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | 3400 - 3500 | 3400 - 3500 |

| C-H Aromatic Stretch | 3000 - 3100 | 3000 - 3100 |

| C-H Aliphatic Stretch (CH₃, OCH₃) | 2850 - 3000 | 2850 - 3000 |

| N-H Scissoring (Bending) | 1590 - 1650 | Weak or inactive |

| C=C Aromatic Ring Stretch | 1450 - 1600 | 1450 - 1600 (often strong) |

| C-H Bending (CH₃) | 1370 - 1470 | 1370 - 1470 |

| C-N Stretch | 1250 - 1340 | 1250 - 1340 |

| C-O Stretch (Methoxy) | 1000 - 1260 | 1000 - 1260 |

| C-H Aromatic Out-of-Plane Bend | 750 - 900 | Weak or inactive |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Table 4: Representative Crystallographic Data for an Aniline Analogue (2-bromo-4,6-dimethylaniline) Data from a study on 2,4-dimethylaniline (B123086) derivatives. researchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₁₀BrN |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3341 (4) |

| b (Å) | 8.8920 (3) |

| c (Å) | 18.0673 (6) |

| β (°) | 98.711 (2) |

| Volume (ų) | 1640.45 (10) |

| Z (molecules/unit cell) | 8 |

UV-Visible Spectroscopy for Reaction Kinetics and Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. It is particularly useful for studying compounds containing chromophores, such as the substituted benzene ring in this compound.

The electronic spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the aromatic system. The positions and intensities of these bands (λ_max) are sensitive to the substituents on the ring. The strong electron-donating amino and methoxy groups are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

UV-Vis spectroscopy is an excellent tool for monitoring reaction kinetics. For example, the chemical oxidative polymerization of aniline and its derivatives has been followed spectrophotometrically by observing changes in absorbance corresponding to intermediates and the final polymer product researchgate.netscribd.com. Similarly, the degradation kinetics of chloroanilines under photocatalysis have been determined by monitoring the decrease in the characteristic UV absorbance of the aniline derivative over time mdpi.com. In a kinetic study of the oxidation of various substituted anilines, the reaction rate was followed by monitoring the disappearance of the oxidant's absorbance, allowing for the determination of second-order rate constants and the effect of different substituents on reactivity nih.govresearchgate.net. This approach could be directly applied to reactions involving this compound to quantify its reactivity.

Environmental Transformation Pathways of Dimethoxy Substituted Anilines

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photodegradation)

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For substituted anilines, the primary abiotic degradation mechanisms of environmental relevance are hydrolysis and photodegradation.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In general, aromatic amines are resistant to hydrolysis under typical environmental conditions of pH and temperature nih.gov. The carbon-nitrogen bond in anilines is generally stable and not readily cleaved by water. Specific hydrolysis rate data for 2,4-Dimethoxy-6-methylaniline are not readily available in the scientific literature, but based on the general stability of anilines, significant transformation via hydrolysis is considered unlikely.

Photodegradation: Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly sunlight. This process can be a more significant abiotic degradation pathway for anilines in the environment nih.gov. The absorption of light energy can lead to the excitation of the molecule and subsequent chemical reactions, including oxidation. The presence of substituents on the aniline (B41778) ring, such as methoxy (B1213986) and methyl groups, can influence the rate and products of photodegradation. While specific studies on the photodegradation of this compound are limited, research on other aniline derivatives suggests that photodegradation in water can be accelerated by the presence of photosensitizing agents koreascience.krnih.gov. The process often involves the generation of reactive oxygen species, such as hydroxyl radicals and singlet oxygen, which then attack the aniline molecule koreascience.krnih.gov. Potential photodegradation products could include hydroxylated and demethylated derivatives, though specific product identification for this compound requires further investigation.

Table 1: Summary of Abiotic Degradation Pathways for Substituted Anilines

| Degradation Mechanism | General Reactivity of Anilines | Influencing Factors | Potential Products |

|---|---|---|---|

| Hydrolysis | Generally resistant nih.gov | pH, Temperature | Typically not significant |

| Photodegradation | Can be a significant pathway nih.gov | Sunlight intensity, Wavelength, Presence of photosensitizers | Hydroxylated derivatives, Demethylated products, Ring cleavage products |

Biotic Degradation Pathways by Microbial Communities (e.g., N-dealkylation, Oxidation)

Biotic degradation by microbial communities is a crucial process in the environmental transformation of organic pollutants, including substituted anilines. Key enzymatic reactions involved in the breakdown of these compounds include N-dealkylation and oxidation.

N-dealkylation: N-dealkylation is the removal of an alkyl group from a nitrogen atom. While this compound itself does not have N-alkyl groups, this pathway is highly relevant for many substituted anilines found in the environment that are N-alkylated. This process is often catalyzed by cytochrome P450 monooxygenases in microorganisms encyclopedia.pubnih.govsemanticscholar.org. The initial step involves the hydroxylation of the α-carbon of the N-alkyl group, leading to an unstable intermediate that spontaneously breaks down to yield the dealkylated amine and an aldehyde encyclopedia.pubnih.govsemanticscholar.org.

Oxidation: Oxidation is a primary mechanism for the microbial degradation of the aromatic ring of anilines. This process is typically initiated by oxygenase enzymes. For substituted anilines, aniline oxygenase can catalyze the hydroxylation of the aromatic ring, often leading to the formation of catechol derivatives nih.govnih.gov. For instance, the biodegradation of 2,4-dimethylaniline (B123086) by Pseudomonas species has been shown to proceed via oxidative deamination to form a 3-methylcatechol (B131232) intermediate nih.gov. Given the structural similarity, it is plausible that this compound could be initially transformed by a similar mechanism.

The presence of methoxy groups on the aniline ring can influence the metabolic pathway. In some microorganisms, O-demethylation can occur, converting methoxy groups to hydroxyl groups, which can then be further metabolized researchgate.net. The subsequent degradation of the resulting catechol-like intermediates typically proceeds through ortho- or meta-cleavage of the aromatic ring by dioxygenase enzymes, leading to the formation of aliphatic acids that can enter central metabolic pathways like the Krebs cycle nih.govacademicjournals.orgresearchgate.net.

Table 2: Key Biotic Degradation Pathways for Substituted Anilines

| Degradation Pathway | Key Enzymes | General Mechanism | Relevance to this compound |

|---|---|---|---|

| N-dealkylation | Cytochrome P450 monooxygenases encyclopedia.pubnih.govsemanticscholar.org | Hydroxylation of N-alkyl group followed by cleavage. | Not directly applicable as it is not N-alkylated, but relevant for many other anilines. |

| Oxidation (Hydroxylation) | Aniline oxygenase nih.gov | Introduction of hydroxyl groups onto the aromatic ring. | A likely initial step in the degradation pathway. |

| O-demethylation | Monooxygenases/Etherases | Conversion of methoxy groups to hydroxyl groups. researchgate.net | A potential transformation step for the methoxy substituents. |

| Ring Cleavage | Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase nih.gov | Opening of the aromatic ring of catechol intermediates. | A crucial step following initial oxidation and demethylation. |

Characterization of Key Degradation Products and Their Formation Mechanisms

The characterization of degradation products is essential for understanding the complete environmental transformation pathway of a compound. While specific studies on the degradation products of this compound are scarce, inferences can be drawn from the degradation of structurally related compounds.

Based on the known microbial metabolism of substituted anilines, a plausible degradation pathway for this compound can be proposed:

Initial Oxidation/Hydroxylation: The degradation is likely initiated by an aniline oxygenase, which hydroxylates the aromatic ring. The position of hydroxylation can be influenced by the existing substituents.

O-Demethylation: The methoxy groups may be cleaved by microbial enzymes to form hydroxyl groups, leading to the formation of a dihydroxy-methylaniline intermediate.

Formation of Catechol Derivatives: A combination of hydroxylation and demethylation would likely lead to the formation of a substituted catechol. For example, a potential intermediate could be a methyl-dihydroxyaniline.

Ring Cleavage: The resulting catechol derivative would then be a substrate for ring-cleavage dioxygenases. Catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage) would cleave the aromatic ring between or adjacent to the hydroxyl groups, respectively nih.gov. This ring-opening step generates aliphatic carboxylic acids.

Further Metabolism: The aliphatic intermediates are then further metabolized through pathways such as the β-ketoadipate pathway (following ortho-cleavage) and are ultimately mineralized to carbon dioxide and water.

Key potential degradation products could therefore include:

Hydroxylated derivatives of this compound.

Demethylated products such as 2-hydroxy-4-methoxy-6-methylaniline or 4-hydroxy-2-methoxy-6-methylaniline.

A substituted catechol, such as 3,5-dihydroxy-2-methylaniline (though other isomers are possible).

Ring-cleavage products, which are typically transient aliphatic acids.

The exact nature and yield of these products would depend on the specific microbial communities and environmental conditions.

Table 3: Plausible Degradation Products of this compound and Their Formation Mechanisms

| Potential Degradation Product | Formation Mechanism | Enzymes Involved (Hypothesized) |

|---|---|---|

| Hydroxylated this compound | Initial oxidation of the aromatic ring | Aniline oxygenase |

| Mono-demethylated derivatives | Cleavage of one of the methoxy ether bonds | Monooxygenases/Etherases |

| Substituted Catechol | Hydroxylation and/or O-demethylation | Aniline oxygenase, Monooxygenases |

| Aliphatic Carboxylic Acids (Ring-cleavage products) | Dioxygenolytic cleavage of the catechol ring | Catechol 1,2-dioxygenase or Catechol 2,3-dioxygenase |

Future Research Directions and Unexplored Reactivity of 2,4 Dimethoxy 6 Methylaniline

Development of Novel Synthetic Routes with Enhanced Atom Economy